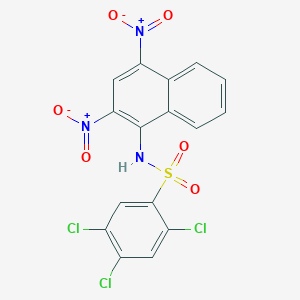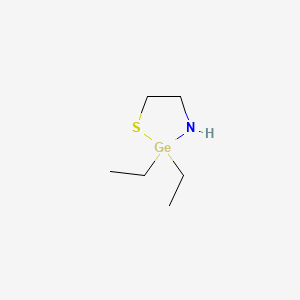
1,3,2-Thiazagermolidine, 2,2-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Thiazagermolidine, 2,2-diethyl- is an organogermanium compound that features a unique thiazagermolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diethyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then heated to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods
Industrial production of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Germanium dioxide and other oxides.
Reduction: Germanium hydrides.
Substitution: Substituted thiazagermolidine derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Thiazagermolidine, 2,2-diethyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and as a drug delivery vehicle.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Thiazastannolidine, 2,2-diethyl-: Similar structure but contains tin instead of germanium.
1,3,2-Thiazaphospholidine, 2,2-diethyl-: Contains phosphorus instead of germanium.
1,3,2-Thiazasilolidine, 2,2-diethyl-: Contains silicon instead of germanium.
Uniqueness
1,3,2-Thiazagermolidine, 2,2-diethyl- is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium’s ability to form stable bonds with carbon and other elements makes this compound particularly versatile in various applications.
Propiedades
Número CAS |
41235-10-3 |
|---|---|
Fórmula molecular |
C6H15GeNS |
Peso molecular |
205.89 g/mol |
Nombre IUPAC |
2,2-diethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C6H15GeNS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |
Clave InChI |
MAJNNTYRQIJOJW-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge]1(NCCS1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


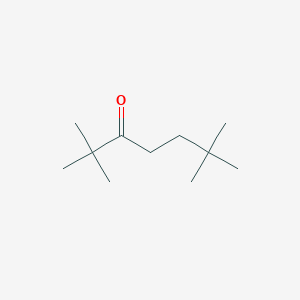

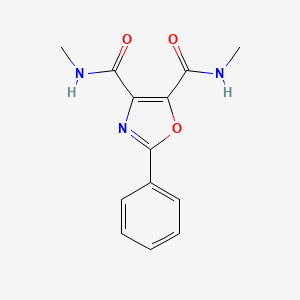
![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)


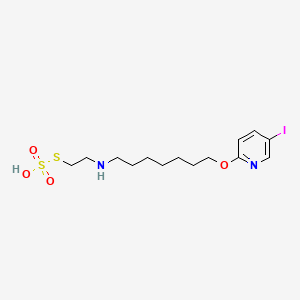
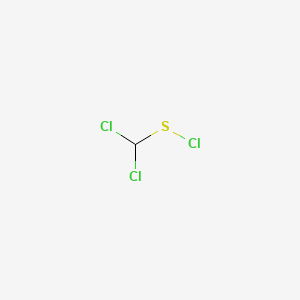
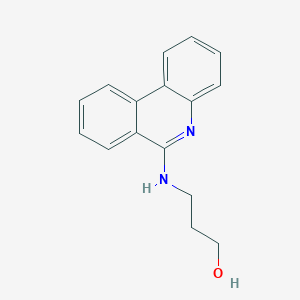
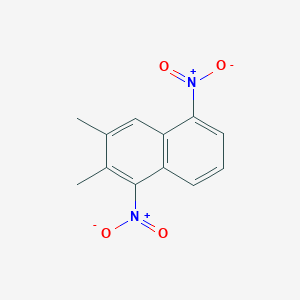
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
